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Levocetirizine N-Benzylamide

Cat. No.: B14079965
M. Wt: 478.0 g/mol
InChI Key: YDOBZIPUJQLPKX-UHFFFAOYSA-N
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Description

Definition and Chemical Nomenclature

Levocetirizine (B1674955) N-Benzylamide is a specific organic molecule chemically related to Levocetirizine. Its precise identification is established through standardized chemical naming and numbering systems.

IUPAC Name

The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is (R)-N-benzyl-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetamide. veeprho.comlgcstandards.comclearsynth.comvenkatasailifesciences.com

CAS Registry Number

The unique identifier assigned by the Chemical Abstracts Service (CAS) is 1150310-68-1. veeprho.comclearsynth.comvenkatasailifesciences.comveeprho.com This number is used globally to provide a distinct and unambiguous reference for this specific chemical substance.

Synonyms and Other Identifiers

In various scientific and commercial contexts, Levocetirizine N-Benzylamide may be referred to by several other names. veeprho.comlgcstandards.comclearsynth.com These synonyms are crucial for comprehensive literature and database searches.

Identifier Type Identifier
IUPAC Name (R)-N-benzyl-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetamide veeprho.comlgcstandards.comclearsynth.comvenkatasailifesciences.com
CAS Registry Number 1150310-68-1 veeprho.comclearsynth.comvenkatasailifesciences.comveeprho.com
Synonyms Levocetirizine N-Benzyl Amide clearsynth.compharmaffiliates.com, (R)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-1-N-benzyl Acetamide (B32628) pharmaffiliates.com
Chemical Formula C28H32ClN3O2 lgcstandards.compharmaffiliates.comlgcstandards.com
Molecular Weight 478.03 g/mol pharmaffiliates.comlgcstandards.comsigmaaldrich.com

Contextual Significance in Levocetirizine Research and Development

The primary importance of this compound lies in its classification as a related compound or impurity in the synthesis and production of Levocetirizine. veeprho.comallmpus.com

Classification as a Levocetirizine Related Compound or Impurity

This compound is recognized as a process-related impurity that can arise during the manufacturing of Levocetirizine. veeprho.comallmpus.com It is also considered a key intermediate in certain synthetic pathways for Levocetirizine. A patent describes the preparation of (R)-2-[2-[4-[(4-chloro phenyl) phenyl methyl] -1-piperazinyl] ethoxy -1-N-benzyl acetamide and its subsequent hydrolysis to yield Levocetirizine. google.com As such, its presence in the final drug substance is carefully monitored.

Importance in Pharmaceutical Quality Control of Levocetirizine

The control of impurities is a fundamental aspect of ensuring the safety and efficacy of pharmaceutical products. veeprho.com Regulatory bodies mandate strict limits on the levels of impurities in active pharmaceutical ingredients (APIs). veeprho.com Therefore, the detection and quantification of this compound are critical components of the quality control process for Levocetirizine. clearsynth.comijpsr.com

Distinction from Active Pharmaceutical Ingredient (Levocetirizine)

Levocetirizine serves as the active pharmaceutical ingredient (API) in various antihistamine medications. daneenpharma.com It is the R-enantiomer of cetirizine (B192768) and functions as a selective H1-receptor antagonist to alleviate allergy symptoms. daneenpharma.comtmda.go.tz The key distinction between this compound and Levocetirizine lies in their chemical structures and, consequently, their roles in pharmacology.

Levocetirizine has a carboxylic acid group at the end of its ethoxy chain. In contrast, this compound possesses an N-benzylamide group in place of this carboxylic acid. This structural modification results in a different chemical entity with distinct properties. While Levocetirizine is the therapeutically active molecule, this compound is considered a synthetic intermediate or an impurity. veeprho.comsynzeal.com

Table 1: Comparison of Levocetirizine and this compound

Feature Levocetirizine This compound
Chemical Name 2-(2-{4-[(R)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetic acid drugbank.com (R)-N-benzyl-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetamide lgcstandards.comsynzeal.com
Molecular Formula C21H25ClN2O3 synzeal.com C28H32ClN3O2 lgcstandards.comsynzeal.com
Molecular Weight 388.9 g/mol synzeal.com 478.0 g/mol synzeal.com
Primary Role Active Pharmaceutical Ingredient (API) daneenpharma.com Synthetic reagent/impurity veeprho.comsynzeal.com
Functional Group Carboxylic acid drugbank.com N-benzylamide lgcstandards.com

Differentiation from Known Levocetirizine Metabolites

The metabolism of Levocetirizine in the human body is limited, with less than 14% of the dose being metabolized. daneenpharma.comtmda.go.tz The metabolic pathways include aromatic oxidation, N- and O-dealkylation, and taurine (B1682933) conjugation. daneenpharma.comtmda.go.tz These processes result in several minor metabolites. nih.gov

This compound is not identified as a known metabolite of Levocetirizine. The metabolic processes for Levocetirizine primarily involve oxidation and conjugation reactions that modify the parent compound in specific ways, none of which lead to the formation of an N-benzylamide structure. drugbank.comnih.gov The known metabolic pathways are mediated by enzymes such as CYP3A4 for dealkylation. daneenpharma.comtmda.go.tz

Table 2: Major Metabolic Pathways of Levocetirizine

Metabolic Pathway Description Resulting Metabolites (Examples)
Aromatic Oxidation Addition of a hydroxyl group to the aromatic rings. tmda.go.tznih.gov Hydroxylated derivatives. drugbank.com
N- and O-Dealkylation Removal of alkyl groups from nitrogen and oxygen atoms. tmda.go.tznih.gov Dealkylated derivatives. drugbank.com
Taurine Conjugation Conjugation with taurine. tmda.go.tznih.gov Taurine conjugate. drugbank.com

The structural form of this compound, specifically the presence of the benzylamide group, does not align with the products of these established metabolic routes. Therefore, it is considered a synthetic derivative rather than a biological metabolite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32ClN3O2 B14079965 Levocetirizine N-Benzylamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H32ClN3O2

Molecular Weight

478.0 g/mol

IUPAC Name

N-benzyl-2-[2-[4-[(4-chloro-2-phenylphenyl)methyl]piperazin-1-yl]ethoxy]acetamide

InChI

InChI=1S/C28H32ClN3O2/c29-26-12-11-25(27(19-26)24-9-5-2-6-10-24)21-32-15-13-31(14-16-32)17-18-34-22-28(33)30-20-23-7-3-1-4-8-23/h1-12,19H,13-18,20-22H2,(H,30,33)

InChI Key

YDOBZIPUJQLPKX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOCC(=O)NCC2=CC=CC=C2)CC3=C(C=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Synthetic Pathways and Formation Mechanisms

General Synthetic Strategies for Levocetirizine (B1674955) Derivatives and Analogues

The synthesis of Levocetirizine, a second-generation antihistamine, and its derivatives typically involves the construction of the core piperazine (B1678402) structure and the subsequent attachment of the ethoxyacetic acid side chain. google.comgoogle.comgoogle.com A common approach involves the reaction of (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine with a suitable 2-chloroethoxy acetic acid derivative, such as 2-chloroethoxy acetamide (B32628) or 2-chloroethoxy acetonitrile (B52724), in the presence of a base. google.comgoogle.com Hydrolysis of the resulting intermediate then yields Levocetirizine. google.com

Alternative strategies focus on the enantioselective synthesis of the chiral diarylmethylamine precursor, which is a key determinant of the final product's stereochemistry. bris.ac.ukresearchgate.netresearchgate.net One such method involves the enantioselective intramolecular α-arylation of benzylamine (B48309) derivatives, utilizing a chiral lithium amide base to generate a benzyllithium (B8763671) intermediate that undergoes stereospecific rearrangement. bris.ac.ukresearchgate.netresearchgate.net This highlights the importance of controlling the stereochemistry at the benzylic carbon to obtain the desired (R)-enantiomer, which is the pharmacologically active form of cetirizine (B192768). google.com

Potential Formation Pathways of Levocetirizine N-Benzylamide

The presence of this compound as an impurity in Levocetirizine suggests that its formation can occur under the conditions of the main drug's synthesis.

This compound can potentially be formed as a side product during the synthesis of Levocetirizine. One plausible pathway involves the reaction of the Levocetirizine carboxylic acid with residual benzylamine, which might be present as an impurity in the starting materials or formed through side reactions. The formation of an amide bond between a carboxylic acid and an amine is a fundamental reaction in organic chemistry, often facilitated by coupling agents or through the activation of the carboxylic acid. researchgate.net

During the manufacturing of Levocetirizine, if benzylamine is used in any capacity, such as in the synthesis of precursors or as a cleaning agent for equipment, there is a risk of it reacting with Levocetirizine or its intermediates. The conditions of the manufacturing process, such as temperature and the presence of activating agents or catalysts, could facilitate the amidation reaction, leading to the formation of this compound as a process-related impurity. nih.gov

Analytical Chemistry and Characterization

Method Development for Detection and Quantification

The detection and quantification of impurities such as Levocetirizine (B1674955) N-Benzylamide are critical aspects of quality control in pharmaceutical manufacturing. veeprho.com Method development typically focuses on chromatographic techniques that can separate the main compound from its related substances.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the predominant technique for the analysis of Levocetirizine and its related compounds, including the N-Benzylamide derivative. veeprho.comjapsonline.com These methods are valued for their simplicity, accuracy, and selectivity. japsonline.com The development of a stability-indicating HPLC method allows for the separation of the drug substance from degradation products and synthetic impurities. ijrpc.com The purity of Levocetirizine N-Benzylamide reference standards is often confirmed by HPLC, with purities typically exceeding 95%. lgcstandards.com

Methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and specificity. ijrpc.comnih.gov For instance, a validated RP-HPLC method for Levocetirizine demonstrated linearity over a concentration range of 2-10 μg/mL with a correlation coefficient (r²) of 0.9998. japsonline.com Such validated methods can be reliably used in routine quality control analysis. ijrpc.com

While HPLC is more common, Gas Chromatography (GC) is another analytical technique used to identify and quantify impurities in pharmaceutical products. veeprho.com The suitability of GC for a specific compound like this compound depends on its volatility and thermal stability. Given the compound's relatively high molecular weight (478.0 g/mol ) and complex structure, derivatization might be necessary to increase its volatility and prevent thermal degradation in the GC inlet and column. lgcstandards.compharmaffiliates.com GC, often coupled with a mass spectrometer (GC-MS), can be a powerful tool for identifying unknown impurities.

The separation efficiency for Levocetirizine and its derivatives is highly dependent on the chromatographic conditions. C18 columns are frequently employed as the stationary phase. japsonline.comjapsonline.comresearchgate.net The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. japsonline.comresearchgate.netcore.ac.uk The pH of the buffer is a critical parameter for achieving good peak shape and retention, with values often set between 3.0 and 7.0. japsonline.comresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, frequently around 230 nm or 232 nm. japsonline.comijrpc.comnih.gov

Below are examples of chromatographic conditions developed for the analysis of the parent compound, Levocetirizine, which serve as a starting point for methods targeting its N-Benzylamide derivative.

Table 1: HPLC Conditions for Levocetirizine Analysis - Example 1

Parameter Condition Source
Column XTerra symmetry C18 (150 x 4.6 mm, 3.5µm) japsonline.com
Mobile Phase Phosphate buffer (pH 3.0) : Acetonitrile (35:65 v/v) japsonline.com
Flow Rate 0.7 mL/min japsonline.com
Detection UV at 230 nm japsonline.com
Injection Volume 20 µL japsonline.com

| Retention Time | 2.552 min | japsonline.com |

Table 2: HPLC Conditions for Levocetirizine Analysis - Example 2

Parameter Condition Source
Column Waters symmetry C8 (250 x 4.6 mm, 5µ) ijrpc.com
Mobile Phase Solvent Mixture I : Solvent Mixture II (60:40 v/v) ijrpc.com
Flow Rate 1.0 mL/min ijrpc.com
Detection UV at 230 nm ijrpc.com

| Column Temp. | 30°C | ijrpc.com |

Table 3: HPLC Conditions for Levocetirizine Analysis - Example 3

Parameter Condition Source
Column Prontosil C-18 (4.6 x 250mm, 5µ) japsonline.com
Mobile Phase Acetonitrile : Methanol : 20 mM Ammonium acetate (B1210297) buffer (pH 5.0) (25:55:20 v/v/v) japsonline.com
Flow Rate 1.0 mL/min japsonline.com
Detection UV-PDA at 232 nm japsonline.com

| Retention Time | 8 min | japsonline.com |

Proper sample preparation is crucial for accurate and reliable chromatographic analysis. For bulk drug substances or pharmaceutical formulations, the process often involves accurately weighing the sample, dissolving it in a suitable diluent (such as the mobile phase or acetonitrile), and sonicating to ensure complete dissolution. japsonline.comijrpc.com The resulting solution is then filtered, typically through a 0.45µm filter, to remove any particulate matter before injection into the HPLC system. japsonline.comnih.gov

For analysis in biological matrices like human plasma, more extensive sample preparation is required to remove proteins and other interfering substances. Techniques include liquid-liquid extraction (LLE) using a solvent like dichloromethane (B109758) or protein precipitation (PPS) with acetonitrile. nih.govlcms.cz The final extract is often evaporated to dryness and then reconstituted in the mobile phase before analysis. nih.gov

Spectroscopic Characterization for Structural Confirmation

While chromatography is used for separation and quantification, spectroscopic methods are essential for the definitive structural confirmation of compounds like this compound.

Mass Spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation and sensitive quantification of pharmaceutical compounds and their impurities. nih.gov Analysis is often performed using an electrospray ionization (ESI) source in the positive ion mode. nih.govlcms.cz

For the parent compound Levocetirizine, a validated LC-MS/MS method used selected reaction monitoring (SRM) with a precursor-to-product ion transition of m/z 389 > 201 for quantification. nih.gov The precursor ion [M+H]⁺ corresponds to the protonated molecule of Levocetirizine (MW 388.89). pharmaffiliates.comnih.gov

Given that this compound has a molecular weight of 478.03, one would expect its protonated molecule [M+H]⁺ to appear at approximately m/z 479. lgcstandards.compharmaffiliates.com The fragmentation pattern in MS/MS would be predicted based on its structure, which is (R)-N-benzyl-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetamide. synzeal.com The fragmentation would likely involve cleavage at the amide bond and within the piperazine (B1678402) linkage, providing specific product ions that could be used for unambiguous identification and quantification, distinguishing it from Levocetirizine and other related substances.

Role as an Analytical Reference Standard

This compound is a known impurity of the active pharmaceutical ingredient (API) Levocetirizine. clearsynth.comsynzeal.com As such, its primary role is that of a characterized reference standard for analytical purposes in the pharmaceutical industry.

As a commercial reference material, this compound is synthesized, purified, and rigorously characterized. clearsynth.comsynzeal.com Suppliers like LGC Standards and Clearsynth provide the compound as a certified or qualified reference material. clearsynth.comlgcstandards.com Each batch is typically accompanied by a comprehensive Certificate of Analysis (COA), which includes data on identity, purity (often determined by HPLC), and structural confirmation via spectroscopic methods (e.g., MS, NMR, IR). veeprho.comclearsynth.com This certification ensures the material is suitable for quantitative and qualitative analysis in a regulated environment.

Analytical method validation is a critical process in pharmaceutical development, demonstrating that an analytical procedure is suitable for its intended purpose. This compound is used as a reference standard during the validation of analytical methods designed to detect and quantify impurities in Levocetirizine drug substances and products. clearsynth.comsynzeal.com This includes specificity studies, where the method's ability to distinguish between the API and its impurities is tested, as well as determining the limit of detection (LOD) and limit of quantification (LOQ) for the impurity. clearsynth.comsynzeal.com

In a quality control (QC) setting, the reference standard for this compound is used for the routine monitoring of impurity levels in batches of Levocetirizine. clearsynth.comsynzeal.com By comparing the response of the impurity in a sample to the response of the certified reference standard, QC laboratories can accurately quantify its presence. This ensures that the amount of this specific impurity remains below the reporting, identification, and qualification thresholds set by regulatory authorities. clearsynth.comsynzeal.com This is essential for batch release testing and for stability studies throughout the lifecycle of the drug product.

Compliance with Regulatory Guidelines for Impurity Profiling

Global regulatory bodies, including the US Food and Drug Administration (FDA) and those following the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities in pharmaceutical products. Impurity profiling—the identification and quantification of all impurities present in an API—is a key component of any new drug application (NDA) or abbreviated new drug application (ANDA). clearsynth.comsynzeal.com

The availability of a well-characterized reference standard for this compound is essential for pharmaceutical manufacturers to comply with these regulations. clearsynth.comsynzeal.com It allows for the unambiguous identification and accurate quantification of this impurity, ensuring that the drug product meets the stringent quality, safety, and efficacy standards required for market approval. veeprho.com

Structural Relationship and Chemical Properties Academic Focus, Excluding Prohibited

Molecular Architecture and Stereochemistry

The molecular structure of Levocetirizine (B1674955) N-Benzylamide is intricate, featuring several key functional groups and a specific three-dimensional arrangement that is crucial to its chemical identity. The systematic IUPAC name for this compound is (R)-N-Benzyl-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetamide. google.com

PropertyValue
Molecular Formula C₂₈H₃₂ClN₃O₂
Molecular Weight 478.03 g/mol
CAS Number 1150310-68-1
IUPAC Name (R)-N-Benzyl-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetamide

Levocetirizine N-Benzylamide possesses a single chiral center at the carbon atom of the diphenylmethyl group, which is bonded to a 4-chlorophenyl group, a phenyl group, and the piperazine (B1678402) ring. The designation "(R)" in its IUPAC name explicitly indicates that this stereocenter has the Rectus configuration. google.com This is a critical feature, as the biological activity of many chiral compounds is dependent on their specific stereochemistry.

The parent compound, Levocetirizine, is the (R)-enantiomer of cetirizine (B192768). fip.org The "levo" prefix in Levocetirizine refers to its levorotatory property, meaning it rotates plane-polarized light to the left. It is well-established that the (R)-enantiomer is the pharmacologically active form, while the (S)-enantiomer, dextrocetirizine, is significantly less active. fip.org Given that this compound is synthesized from (R)-4-(chlorophenyl) phenyl methyl amine, it maintains this specific and crucial stereoconfiguration. google.com The enantiomeric purity is a critical quality attribute for this compound, ensuring that it consists predominantly of the desired (R)-isomer.

The conformational flexibility of this compound is largely dictated by the piperazine ring and the rotational freedom around its various single bonds. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, typically adopts a chair conformation to minimize steric strain. science.gov However, due to the presence of bulky substituents, including the diphenylmethyl group and the ethoxyacetamide side chain, the ring may experience some degree of conformational distortion.

Comparison of Structural Motifs with Levocetirizine

The structural similarities and differences between this compound and Levocetirizine are fundamental to understanding their respective chemical properties.

Both this compound and Levocetirizine share the same core structure, which consists of a central piperazine ring and a diphenylmethyl group. wikipedia.orggoogle.com The diphenylmethyl group, with its characteristic (R)-configuration at the chiral center, is a common feature and is essential for the interaction with biological targets in the case of Levocetirizine. fip.org The piperazine ring acts as a spacer, connecting the diphenylmethyl moiety to the side chain. This shared structural framework suggests that both molecules will have some similar physicochemical properties, such as their basicity due to the nitrogen atoms in the piperazine ring.

The most significant structural difference between Levocetirizine and this compound lies in the terminal functional group of the side chain attached to the piperazine ring. In Levocetirizine, this side chain terminates with a carboxylic acid group (-COOH). wikipedia.org In contrast, this compound features a more complex N-benzylamide group (-CONHCH₂C₆H₅). google.com

CompoundTerminal Functional GroupChemical Nature
LevocetirizineCarboxylic Acid (-COOH)Acidic
This compoundN-Benzylamide (-CONHCH₂C₆H₅)Neutral

Applications in Chemical Synthesis and Drug Discovery Research

Utility as a Synthetic Building Block

Levocetirizine (B1674955) N-Benzylamide is recognized as a reagent employed in the synthesis of other chemical structures. impurity.comveeprho.comtheclinivex.com Its utility stems from the reactive sites within its molecule, which can be chemically modified to build larger and more intricate compounds.

The compound is used for the synthesis of pharmaceutical building blocks. veeprho.com The core structure of levocetirizine, a diarylmethylpiperazine, is a prevalent motif in many pharmaceutical agents. nsf.gov The synthesis of this core often involves the creation of α,α-diarylmethylamines, for which practical, metal-free synthesis methods have been developed. researchgate.netresearchgate.net By using Levocetirizine N-Benzylamide, chemists can leverage the pre-existing chiral diarylmethylpiperazine scaffold to develop new potential drug candidates. The N-benzylamide portion can be hydrolyzed or transformed to introduce different functional groups, thereby elaborating on the core structure. For instance, the synthesis of analogues of the key levocetirizine intermediate demonstrates how the core can be systematically modified. nsf.gov The development of core-shell nanofibrous systems for levocetirizine also highlights the importance of manipulating the core structure for specific applications. mdpi.comresearchgate.net

Table 1: Structural Data for this compound

Property Value Source
IUPAC Name N-benzyl-2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide veeprho.comlgcstandards.com
CAS Number 1150310-68-1 veeprho.comtheclinivex.comlgcstandards.com
Molecular Formula C₂₈H₃₂ClN₃O₂ theclinivex.comlgcstandards.com

| Molecular Weight | 478.03 g/mol | lgcstandards.com |

This compound is cited as a reagent for the synthesis of alkaloid natural products. impurity.comtheclinivex.com Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms, and many possess significant pharmacological activities. rsc.org The synthesis of these complex molecules often requires chiral building blocks. Engineered enzymes, such as monoamine oxidase (MAO-N) variants, have been successfully used in the deracemization reactions for the efficient asymmetric synthesis of chiral intermediates for levocetirizine as well as various alkaloid natural products like (R)-coniine, (R)-eleagnine, and (R)-harmicine. researchgate.netacs.org The structural motifs present in this compound, particularly the chiral center and the piperazine (B1678402) ring, are features found in some alkaloid structures, making it a potentially useful starting material or intermediate in their total synthesis.

Contribution to Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Analogues of known drugs are often synthesized to probe these relationships.

The diarylmethylamine motif is the core structure of numerous FDA-approved antihistamines, including levocetirizine. nsf.gov Exploring structural modifications of this core is vital for discovering new analogues with potentially improved properties. A key strategy in SAR studies is the use of bioisosteres, where a part of the molecule is replaced by a group with similar physical or chemical properties. A notable example is the replacement of an aryl ring in the levocetirizine core with a bicyclo[1.1.1]pentane (BCP) group. nsf.gov This creates a BCP benzylamine (B48309) analogue, allowing researchers to study how this significant structural change affects the molecule's interaction with its biological target. The synthesis of such analogues, like the BCP version of a key levocetirizine intermediate, demonstrates a streamlined path for SAR exploration. nsf.gov

Table 2: Example of Structural Modification of the Levocetirizine Core for SAR Studies

Compound Core Structure Modification for SAR Study Reference

| Levocetirizine Intermediate Analogue | Diarylmethylamine | Replacement of one aryl ring with a Bicyclo[1.1.1]pentane (BCP) moiety. | nsf.gov |

The N-benzylamide scaffold is recognized as a valuable pharmacophore in its own right and is present in many biologically active molecules. acs.orgresearchgate.net Researchers have designed and synthesized novel chemical entities by utilizing this moiety to target various biological systems. For example, a series of selective sub-nanomolar inhibitors against butyrylcholinesterase was developed bearing a novel N-benzyl benzamide (B126) scaffold. acs.org In another study, the N-benzylbenzamide moiety was used as a merged pharmacophore to create dual modulators for soluble epoxide hydrolase and peroxisome proliferator-activated receptor γ. acs.org Furthermore, SAR studies of benzamide analogues have been conducted to identify novel ligands for neuronal nicotinic receptors and to develop potent glucokinase activators. nih.govresearchgate.net These examples show that the N-benzylamide portion of this compound represents a synthetically useful handle for designing completely new classes of compounds, independent of the antihistaminic activity of the levocetirizine core.

Computational and Theoretical Chemical Studies

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